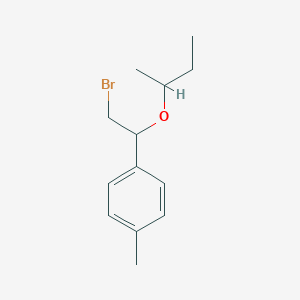
5-(Oxetan-3-ylsulfonyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Oxetan-3-ylsulfonyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid is a complex organic compound featuring an oxetane ring, a sulfonyl group, and a dihydropyridine core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Oxetan-3-ylsulfonyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid typically involves multiple steps, starting with the formation of the oxetane ring. One common method involves the epoxide opening with trimethyloxosulfonium ylide, followed by ring closure to form the oxetane . The dihydropyridine core can be synthesized through a Hantzsch reaction, which involves the condensation of an aldehyde, a β-keto ester, and ammonia .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Hantzsch reaction and the epoxide opening steps, as well as the development of efficient purification methods to isolate the final product .
Análisis De Reacciones Químicas
Types of Reactions
5-(Oxetan-3-ylsulfonyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The dihydropyridine core can be reduced to form piperidine derivatives.
Substitution: The oxetane ring can undergo nucleophilic substitution reactions, leading to ring opening and formation of different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to open the oxetane ring.
Major Products
The major products formed from these reactions include sulfone derivatives, piperidine derivatives, and various substituted oxetane derivatives .
Aplicaciones Científicas De Investigación
5-(Oxetan-3-ylsulfonyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antibacterial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 5-(Oxetan-3-ylsulfonyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid involves its interaction with specific molecular targets. The oxetane ring and sulfonyl group can form hydrogen bonds and other interactions with biological molecules, potentially inhibiting enzymes or disrupting cellular processes. The dihydropyridine core may interact with ion channels or receptors, modulating their activity and leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Oxetan-3-ol: A simpler oxetane derivative used in pharmaceutical synthesis.
Thietan-3-ol: A sulfur-containing analog with similar reactivity.
2-Oxetanone: Another oxetane derivative with applications in polymer chemistry.
Uniqueness
5-(Oxetan-3-ylsulfonyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid is unique due to its combination of an oxetane ring, a sulfonyl group, and a dihydropyridine core.
Propiedades
Fórmula molecular |
C9H9NO6S |
|---|---|
Peso molecular |
259.24 g/mol |
Nombre IUPAC |
5-(oxetan-3-ylsulfonyl)-2-oxo-1H-pyridine-3-carboxylic acid |
InChI |
InChI=1S/C9H9NO6S/c11-8-7(9(12)13)1-5(2-10-8)17(14,15)6-3-16-4-6/h1-2,6H,3-4H2,(H,10,11)(H,12,13) |
Clave InChI |
QGYDAKKSFANHNM-UHFFFAOYSA-N |
SMILES canónico |
C1C(CO1)S(=O)(=O)C2=CNC(=O)C(=C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![[2,2'-Binaphthalen]-6-yl trifluoromethanesulfonate](/img/structure/B13640547.png)
![1-[4-(1H-tetrazol-1-yl)benzoyl]piperazine](/img/structure/B13640550.png)




![Chloromethyl 2-{[(tert-butoxy)carbonyl]amino}hexanoate](/img/structure/B13640580.png)

